7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Description
Properties
IUPAC Name |
7-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6ClF9N6S/c19-10-3-7(16(20,21)22)5-29-14(10)35-15-30-6-34(33-15)12-2-1-8-9(17(23,24)25)4-11(18(26,27)28)31-13(8)32-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJCIPDIIPMYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N3C=NC(=N3)SC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6ClF9N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine , known by its CAS number 87170-48-7 , has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, including anticancer properties, antimicrobial activity, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇ClF₃N₂O |
| Molecular Weight | 323.10 g/mol |
| Boiling Point | Not specified |
| LogP | 5.36290 |
| Polar Surface Area (PSA) | 48.14 Ų |
| GI Absorption | High |
The biological activity of this compound is largely attributed to its structural components, particularly the triazole and pyridine moieties. These groups are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Research indicates that compounds with similar structures to this naphthyridine derivative exhibit significant anticancer properties. For instance, studies have shown that related 1,2,4-triazole derivatives possess cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways .
Case Study:
In a study evaluating the cytotoxicity of triazole derivatives against Huh-7 hepatoma cells, compounds were found to be significantly more effective than standard treatments like 5-fluorouracil. The derivatives exhibited IC50 values indicating potent anticancer activity .
Antimicrobial Activity
The sulfanyl group in the compound is hypothesized to enhance its antimicrobial efficacy. Similar compounds have been evaluated for their antibacterial and antifungal activities. Notably, Mannich bases derived from pyridine and triazole frameworks have shown promising results against a range of pathogens including bacteria and fungi .
Research Findings:
A review highlighted that triazole-containing compounds can act as effective antifungal agents by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for the development of antifungal therapies .
Additional Biological Activities
In addition to anticancer and antimicrobial properties, there are indications that this compound may possess other pharmacological activities:
- Anti-inflammatory Effects: Some triazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity: The presence of trifluoromethyl groups may contribute to antioxidant effects by scavenging free radicals.
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related 1,8-naphthyridine derivatives:
Key Observations :
- The target compound’s 1,8-naphthyridine core distinguishes it from pyridine-based analogues (e.g., ), enabling extended π-conjugation and enhanced planar rigidity.
- The sulfur atom in the triazole-thioether linkage may enhance metabolic stability relative to oxygen or methylene bridges in other analogues .
Electronic and Steric Considerations
- Steric Hindrance : The triazole-thioether linkage introduces steric bulk, which may reduce off-target binding compared to simpler triazole derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key intermediates include 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfanyl derivatives (see structural analogs in ) and 1,2,4-triazole precursors. A typical route involves:
Sulfanyl linkage formation : React 3-chloro-5-(trifluoromethyl)-2-pyridine thiol with a chlorinated triazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Naphthyridine core assembly : Use Ullmann coupling or Pd-catalyzed cross-coupling to attach trifluoromethyl groups at positions 2 and 4 .
- Optimization : Employ design of experiments (DoE) to refine reaction parameters (temperature, solvent polarity, catalyst loading) and minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Target ≥98% purity (refer to HPLC protocols in ).
- Structural confirmation :
- NMR : Analyze , , and NMR spectra to confirm substituent positions (e.g., trifluoromethyl groups at 2,4-naphthyridine and pyridine rings) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic trifluoromethyl groups .
- Stability : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Store under inert gas (N₂/Ar) at -20°C to prevent hydrolytic degradation of the sulfanyl-triazole linkage .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Reactivity : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the sulfanyl group’s sulfur atom is prone to oxidation, while the triazole N-1 position is reactive toward alkylation .
- Regioselectivity : Apply molecular docking or machine learning (ML) models trained on pyridine-triazole systems to predict substitution patterns ( ).
Q. What strategies resolve contradictions in catalytic activity data across studies?
- Methodological Answer :
- Data normalization : Account for variations in experimental conditions (e.g., solvent polarity, catalyst batch) using standardized reference compounds .
- Mechanistic studies : Use in-situ IR spectroscopy or kinetic isotope effects (KIEs) to differentiate between rate-determining steps (e.g., nucleophilic vs. radical pathways) .
Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
